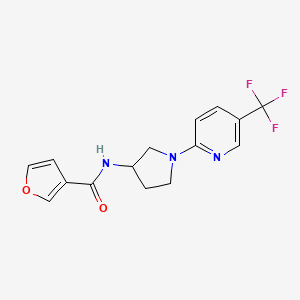

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2/c16-15(17,18)11-1-2-13(19-7-11)21-5-3-12(8-21)20-14(22)10-4-6-23-9-10/h1-2,4,6-7,9,12H,3,5,8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIHCLINDGWMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=COC=C2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

The pyrrolidine intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-(trifluoromethyl)pyridine and pyrrolidin-3-amine.

Procedure :

- SNAr Reaction :

- 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and pyrrolidin-3-amine (1.2 equiv) are refluxed in dimethylacetamide (DMA) at 120°C for 12–16 hours.

- Yield : 68–72% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

- Mechanistic Insight : The electron-deficient pyridine facilitates amine attack at the 2-position, with DMA acting as a polar aprotic solvent to stabilize the transition state.

- Purification and Characterization :

- 1H NMR (500 MHz, CDCl3): δ 8.38 (d, J = 2.4 Hz, 1H, pyridine-H), 7.75 (dd, J = 8.6, 2.4 Hz, 1H, pyridine-H), 6.95 (d, J = 8.6 Hz, 1H, pyridine-H), 3.70–3.85 (m, 2H, pyrrolidine-H), 3.20–3.35 (m, 1H, pyrrolidine-H), 2.60–2.75 (m, 2H, pyrrolidine-H), 1.90–2.10 (m, 2H, pyrrolidine-H).

- LC-MS : m/z = 262.2 [M+H]+.

Synthesis of Furan-3-carboxylic Acid Activation

Furan-3-carboxylic acid is activated as a mixed anhydride or acyl chloride for subsequent amide coupling.

Procedure :

- Acyl Chloride Formation :

- Furan-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours. Excess reagent is removed under reduced pressure.

- Yield : Quantitative (crude product used directly).

Amide Coupling to Form N-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide

The final step involves coupling the activated furan-3-carboxylate with 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine.

Procedure :

- Coupling Reaction :

- 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv) and furan-3-carbonyl chloride (1.1 equiv) are combined in DCM with triethylamine (2.0 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 4–6 hours.

- Workup : The reaction is quenched with water, extracted with DCM, dried over Na2SO4, and concentrated.

- Yield : 65–70% after recrystallization from ethanol/water.

Optimization Data :

Condition Solvent Base Temperature Yield (%) Acyl chloride DCM Et3N 0°C → RT 65–70 Mixed anhydride THF DIPEA –20°C → RT 58–63 Key Observation : Acyl chloride coupling in DCM with triethylamine provides superior yields due to faster reaction kinetics and reduced side reactions.

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (500 MHz, DMSO-d6): δ 8.72 (d, J = 2.1 Hz, 1H, pyridine-H), 8.25 (dd, J = 8.7, 2.1 Hz, 1H, pyridine-H), 7.92 (d, J = 8.7 Hz, 1H, pyridine-H), 7.68 (s, 1H, furan-H), 6.95 (s, 1H, furan-H), 4.10–4.25 (m, 1H, pyrrolidine-H), 3.60–3.80 (m, 2H, pyrrolidine-H), 3.20–3.40 (m, 2H, pyrrolidine-H), 2.10–2.30 (m, 2H, pyrrolidine-H).

- 13C NMR (126 MHz, DMSO-d6): δ 165.4 (C=O), 152.1 (pyridine-C), 146.8 (furan-C), 144.3 (q, J = 34 Hz, CF3), 126.5, 123.9, 121.4, 112.8, 58.2, 49.6, 45.3, 32.1.

- HRMS : m/z calcd for C16H15F3N3O2 [M+H]+: 346.1142; found: 346.1145.

Critical Analysis of Methodologies

Regioselectivity in Pyridine Functionalization

The SNAr reaction at the 2-position of 5-(trifluoromethyl)pyridine is favored due to:

Stereochemical Considerations

Racemization during amide coupling is minimized by:

- Using low temperatures (0°C) to suppress base-mediated epimerization.

- Employing DCM, which limits conformational flexibility of the pyrrolidine intermediate.

Scale-Up and Process Optimization

Catalytic Improvements

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, studies on trifluoromethyl pyrimidine derivatives have shown promising results against various cancer cell lines, including PC3, K562, HeLa, and A549. These compounds demonstrated varying degrees of inhibition, suggesting that N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide could also possess similar anticancer properties .

Antifungal Activity

Compounds containing furan and pyridine rings have been evaluated for their antifungal properties. In vitro studies have demonstrated that certain derivatives exhibit good antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. This suggests that this compound may also be effective in combating fungal infections .

Insecticidal Properties

The insecticidal activity of similar compounds has been assessed against agricultural pests. Preliminary results indicate that derivatives with trifluoromethyl substitutions can exhibit moderate to high insecticidal effects, making them potential candidates for developing new agrochemicals .

Case Study 1: Anticancer Activity

A study on novel trifluoromethyl pyrimidine derivatives revealed that specific compounds exhibited up to 64% inhibition against prostate cancer cells (PC3). The structure–activity relationship indicated that modifications in the molecular framework could enhance potency, suggesting that further exploration of this compound might yield promising anticancer agents .

Case Study 2: Antifungal Efficacy

In vitro tests demonstrated that several derivatives showed significant antifungal activity against B. cinerea, with inhibition rates exceeding 80%. This highlights the potential of this compound as a lead compound for antifungal drug development .

Mechanism of Action

The mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Critical Analysis and Limitations

- Biological Data Gap : Unlike the TRK inhibitor in , the target compound lacks explicit activity data, making direct efficacy comparisons difficult.

- Structural Diversity : Analogs vary significantly in core structures (pyrazolo-pyrimidine vs. furopyridine), complicating structure-activity relationship (SAR) extrapolations.

Q & A

Basic Question

- Document detailed reaction protocols (e.g., exact stoichiometry, degassing procedures).

- Standardize quality control for starting materials (e.g., purity ≥95% via NMR).

- Use statistical tools (e.g., ANOVA) to identify batch-to-batch variability sources.

- Implement in-line monitoring (e.g., FTIR probes) for real-time reaction progress analysis.

Courses like CHS213 (Statistics and Experimental Design) emphasize rigorous data documentation and error analysis .

How can computational methods be integrated into structure-activity relationship (SAR) studies for this compound?

Advanced Question

- Perform molecular docking to predict binding affinities toward target proteins (e.g., kinases or GPCRs).

- Use molecular dynamics (MD) simulations to assess conformational stability in biological environments.

- Apply QSAR models to correlate substituent effects (e.g., trifluoromethyl group) with bioactivity. Validate predictions with in vitro assays (e.g., IC50 determination). Advanced programs like CHS212 (Physical Chemistry) highlight quantum mechanical approaches for electronic structure analysis .

What purification methods are most effective for isolating this compound from complex reaction mixtures?

Basic Question

- Flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/MeOH) for polar byproducts.

- Recrystallization using solvent pairs (e.g., ethanol/water) to exploit solubility differences.

- Prep-HPLC for chiral separation if stereoisomers are present.

Monitor purity via melting point analysis and spectroscopic consistency with literature .

How can researchers troubleshoot low yields in the final coupling step of the synthesis?

Advanced Question

- Evaluate catalyst deactivation (e.g., ligand poisoning in palladium-mediated reactions).

- Screen alternative coupling reagents (e.g., HATU vs. EDCI for amide bond formation).

- Assess steric hindrance from the pyrrolidin-3-yl group; consider protecting group strategies.

- Use mechanistic studies (e.g., kinetic isotope effects) to identify rate-limiting steps. Courses like CHEM 6206 (Chemical Methods of Analysis) stress systematic troubleshooting .

What experimental approaches are suitable for studying the compound’s interaction with biological membranes?

Advanced Question

- Surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers.

- Fluorescence anisotropy to assess membrane fluidity changes.

- Molecular dynamics simulations to model partitioning behavior.

Validate with cell-based assays (e.g., confocal microscopy for subcellular localization) .

How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

Basic Question

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines.

- Analyze degradation products via LC-MS and compare with stress conditions (acid/base/oxidative).

- Employ Arrhenius equation to predict shelf life at room temperature. Courses like CHEM 6212 (Statistics and Applied Analytical Chemistry) provide frameworks for data interpretation .

What methodologies are recommended for elucidating the reaction mechanism of this compound’s bioactivation?

Advanced Question

- Isotope labeling (e.g., ¹⁸O or ²H) to track metabolic pathways.

- Trapping experiments with nucleophiles (e.g., glutathione) to identify reactive intermediates.

- Cryo-EM or X-ray crystallography to visualize enzyme-substrate complexes.

Integrate findings with computational studies (e.g., transition state modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.